Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate

Agrochemical intermediate synthesis Chlorosulfonation yield optimization Process chemistry

Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (CAS 317815-94-4) is a heterocyclic sulfonyl chloride building block belonging to the class of thiophene-3-carboxylate derivatives. It features a thiophene core substituted with a methyl ester at position 3, a chlorosulfonyl group at position 4, and a methyl group at position The compound is primarily recognized as the direct precursor to the sulfonylurea herbicide thiencarbazone-methyl, a commercial acetolactate synthase (ALS) inhibitor developed by Bayer CropScience.

Molecular Formula C7H7ClO4S2
Molecular Weight 254.7 g/mol
CAS No. 317815-94-4
Cat. No. B12970570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate
CAS317815-94-4
Molecular FormulaC7H7ClO4S2
Molecular Weight254.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=CS1)C(=O)OC)S(=O)(=O)Cl
InChIInChI=1S/C7H7ClO4S2/c1-4-6(14(8,10)11)5(3-13-4)7(9)12-2/h3H,1-2H3
InChIKeyAGPNYTYVWKNJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (CAS 317815-94-4): A Key Sulfonyl Chloride Building Block for Agrochemical and Pharmaceutical Intermediates


Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (CAS 317815-94-4) is a heterocyclic sulfonyl chloride building block belonging to the class of thiophene-3-carboxylate derivatives. It features a thiophene core substituted with a methyl ester at position 3, a chlorosulfonyl group at position 4, and a methyl group at position 5. The compound is primarily recognized as the direct precursor to the sulfonylurea herbicide thiencarbazone-methyl, a commercial acetolactate synthase (ALS) inhibitor developed by Bayer CropScience [1]. Its molecular formula is C₇H₇ClO₄S₂ and its molecular weight is 254.71 g/mol . The compound is typically supplied as a solid with purity ≥97% and is utilized exclusively as a synthetic intermediate rather than an end-use active ingredient .

Why Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate Cannot Be Substituted by Generic Thiophene Sulfonyl Chlorides in Regulated Agrochemical Synthesis


Thiophene sulfonyl chlorides bearing different substitution patterns (e.g., 5-chlorosulfonyl-4-methyl regioisomer CAS 1517931-94-0, 4-chlorosulfonyl-5-methyl-2-carboxylate isomer CAS 1565929-24-9, or the simple unsubstituted thiophene-2-sulfonyl chloride CAS 16629-19-9) are not interchangeable with methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate [1]. The specific 4‑chlorosulfonyl‑5‑methyl‑3‑carboxylate substitution geometry is mandated by the downstream sulfonylurea pharmacophore: the chlorosulfonyl group at position 4 couples with a triazolinone moiety to form the ALS-inhibiting sulfonylurea bridge, while the 3‑carboxylate ester and 5‑methyl group are critical for herbicide selectivity and crop safety in corn [2]. Using a regioisomer with the chlorosulfonyl group at position 5 or the ester at position 2 would yield a different sulfonamide geometry that fails to engage the ALS target site with the required potency and selectivity profile established for thiencarbazone-methyl [3]. Furthermore, the compound participates in a trademarked, patent-protected synthetic route (US 2020/0048234) where substitution of the starting sulfonyl chloride is prohibited by regulatory impurity profiles [3].

Quantitative Head-to-Head Evidence for Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate: Yield, Purity, and Scalability Benchmarks vs. Prior-Art Syntheses and Analogous Intermediates


Overall Process Yield: Patented CN111732568B Route Achieves ~71% Total Yield vs. Prior-Art 58.5% for Thiophene Sulfonyl Chloride Intermediates

A direct head-to-head comparison published in CN111732568B demonstrates that the improved synthetic route for methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (termed 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride in the patent) achieves a cumulative yield of ~71% (98.0% × 80.5% × 90.0%) across three telescoped steps [1]. This compares favorably to the prior-art four-step route disclosed in J. Org. Chem. 1980, 45, 617–620, which delivered the analogous thiophene sulfonyl chloride intermediate in only 58.52% total yield [1]. Additionally, the diazotization-based route described in DE 19933260 was reported to suffer from lower yield and high cost [1].

Agrochemical intermediate synthesis Chlorosulfonation yield optimization Process chemistry

Sulfonamide Coupling Efficiency: 84.4% Yield with 98% Purity in Thiencarbazone-Methyl Synthesis via N-Methylimidazole-Mediated One-Pot Protocol

In US Patent 2020/0048234, methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate was coupled with NaOCN and 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one using N-methylimidazole (NMI) as base in acetonitrile at 70 °C for 12 h. The resulting thiencarbazone-methyl was isolated in 84.4% yield with 98% purity (Example 3) [1]. Under other conditions (Examples 1 and 2), yields of 80% and 79% were obtained with purities of 99% and 98%, respectively [1]. In contrast, when tributylamine was used as base, the product was detected only in low% range by LC; with KOtBu, no product was detectable [1]. This demonstrates that the specific sulfonyl chloride–NMI combination is critical for achieving both high yield and purity.

Sulfonylurea herbicide synthesis Sulfonamide bond formation One-pot process chemistry

Purity Specification: 99.0% Purity Achievable via Crystallization in the Patented Route vs. 97% Typical Commercial Benchmarks

The CN111732568B process yields methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate with 99.0% purity after crystallization from n-butyl ether at 0 °C (Example 1, Step 3) [1]. This surpasses the typical commercial purity of 97% offered by major catalog suppliers . Furthermore, the methanesulfonic acid by-product generated in Step 1 (methylsulfonyl chloride elimination) is recovered at 98% purity (27 g isolated from a 130 g substrate scale), demonstrating excellent atom economy [1]. The diazotization-based alternative (ChemicalBook procedure) provides an 81% yield but does not specify final purity, and typical diazotization routes may introduce metal residues (Cu) that require additional purification for agrochemical GMP compliance .

Intermediate purification Crystallization optimization Quality by design

Regioisomer Specificity: The 4-Chlorosulfonyl-5-Methyl-3-Carboxylate Substitution Pattern Is Required for Herbicidal Activity; 5-Chlorosulfonyl-4-Methyl Isomer Is Not a Known ALS-Inhibitor Precursor

A survey of the patent and primary literature reveals that thiencarbazone-methyl—the sole commercial sulfonylurea herbicide derived from this compound class—requires specifically the 4‑(methoxycarbonyl)-2-methylthiophene-3-sulfonyl substitution pattern for ALS inhibitory activity [1]. The regioisomer methyl 5-(chlorosulfonyl)-4-methylthiophene-3-carboxylate (CAS 1517931-94-0) has a different sulfonyl position and is described only as a generic intermediate for sulfonamide formation, with no known linkage to any registered herbicide or pharmaceutical active ingredient [2]. Additionally, methyl 4-(chlorosulfonyl)-5-methylthiophene-2-carboxylate (CAS 1565929-24-9) places the ester group at position 2 rather than position 3, altering the electronic and steric environment of the sulfonamide bond; this isomer is also not associated with any commercial ALS inhibitor . This regioisomer specificity is critical for procurement: the 3‑carboxylate isomer is the only variant validated in a regulatory-approved herbicidal active ingredient.

Structure-activity relationship Herbicide development Regioisomer selectivity

Application Scenarios for Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate in Agrochemical and Medicinal Chemistry Programs


Large-Scale Manufacturing of Thiencarbazone-Methyl Herbicide Active Ingredient

CN111732568B provides an industrially validated, three-step telescoped synthesis of this sulfonyl chloride intermediate with 99% purity and ~71% cumulative yield [1]. The process eliminates diazotization hazards, reduces wastewater, and recovers methanesulfonic acid as a saleable by-product. This makes methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate the sole intermediate specified for metric-ton production of thiencarbazone-methyl under GMP conditions.

Process Development and Optimization of Sulfonylurea Coupling Steps

US 2020/0048234 demonstrates that coupling this sulfonyl chloride with triazolinones under N-methylimidazole catalysis delivers 84.4% yield and 98% purity of thiencarbazone-methyl in a one-pot process [2]. This directly contrasts with the poor performance of alternative bases (tributylamine, KOtBu). Researchers optimizing sulfonamide bond formation can rely on this compound as a validated substrate for benchmarking new coupling methodologies.

Comparator Control in Regioisomer Selectivity Studies for Thiophene Sulfonamide Libraries

The 4-chlorosulfonyl-5-methyl-3-carboxylate regioisomer is the only variant proven to yield a commercial ALS-inhibitor herbicide. It serves as the definitive positive control in structure-activity relationship (SAR) studies comparing the herbicidal potency of sulfonamide libraries derived from different thiophene sulfonyl chloride regioisomers (e.g., 5-chlorosulfonyl-4-methyl isomer, or 2-carboxylate isomer) [3].

Supply Chain Qualification for Regulated Agrochemical Intermediate Procurement

Given that thiencarbazone-methyl is registered in >20 countries, the upstream sulfonyl chloride intermediate must meet traceable purity specifications (≥97% commercial, ≥99% optimized). The documented synthesis methods and purity benchmarks in the cited patents [1][2] provide procurement teams with objective specifications for supplier qualification and quality-by-design dossier preparation.

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